Stereochemical Configuration: (3R,4R)-cis vs. (3R,4S)-trans – Impact on M1 Muscarinic PAM Pharmacophore Activity
The (3R,4S)-trans diastereomer of the 3-hydroxytetrahydro-2H-pyran-4-ylamine scaffold is the established pharmacophore in multiple potent, selective M1 muscarinic positive allosteric modulators (PAMs). PF-06767832, incorporating the (3R,4S) configuration, achieves an M1 PAM EC₅₀ of 60 nM with >167-fold selectivity over M2–M5 subtypes (EC₅₀ >10 μM at M2–M5) [1]. PF-06764427, also bearing the (3R,4S) configuration, exhibits M1 PAM EC₅₀ of 55 nM with no measurable activity at M2–M5 at 10 μM, inducing a 212-fold shift in the PathHunter Arrβ2 assay . The (3R,4R)-cis isomer presented by the target compound provides the alternative diastereomeric scaffold, which is essential for: (i) stereochemical structure-activity relationship (SSAR) studies probing the conformational requirements of the M1 PAM binding pocket; (ii) serving as a negative control where trans geometry is the active configuration; and (iii) exploring target space where cis-3,4-disubstituted tetrahydropyrans are the preferred geometry, such as in certain bacterial topoisomerase inhibitors where cis-configured tetrahydropyran carbamates have demonstrated activity [2].
| Evidence Dimension | M1 mAChR PAM potency (EC₅₀) as a function of tetrahydropyran 3,4-stereochemistry |
|---|---|
| Target Compound Data | (3R,4R)-cis configuration: no direct M1 PAM data available; serves as stereochemical comparator/control scaffold for SSAR studies; cis geometry relevant to distinct target classes (e.g., bacterial topoisomerase inhibitors) |
| Comparator Or Baseline | PF-06767832 [(3R,4S)-trans]: M1 EC₅₀ = 60 nM, M2–M5 EC₅₀ >10,000 nM; PF-06764427 [(3R,4S)-trans]: M1 EC₅₀ = 55 nM, 212-fold Arrβ2 shift at 10 μM ACh |
| Quantified Difference | The (3R,4S)-trans diastereomer confers potent M1 PAM activity (EC₅₀ ~55–60 nM) with >167-fold M1 selectivity. The (3R,4R)-cis isomer represents a distinct stereochemical series with uncharacterized but structurally orthogonal activity potential. |
| Conditions | M1–M5 CHO cell functional assays; PathHunter Arrβ2 assay; data from Pfizer discovery programs (Davoren et al., 2016; Probechem/Pfizer data) |
Why This Matters
For procurement decisions in CNS drug discovery, the choice between cis and trans diastereomers determines which pharmacological profile is investigated; the (3R,4R)-cis compound is the appropriate selection for SSAR studies, negative control experiments, or programs targeting cis-selective binding pockets.
- [1] Davoren, J.E. et al. (2016). J. Med. Chem., 59, 6313–6328. PF-06767832 M1 PAM EC₅₀ = 60 nM; M2–M5 >10 μM. View Source
- [2] DrugBank / NACTEM. Tetrahydropyran-based inhibitors of bacterial type II topoisomerases display potent activity against Gram-positive pathogens; cis-configured tetrahydropyrans explored as scaffolds. View Source
